3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one

Anti-inflammatory COX-2 inhibition Enzymatic assay

Researchers often struggle to source thiazolidinone analogs with validated biological activity and consistent purity for SAR studies. This compound solves that challenge as a well-characterized, selective COX-2 inhibitor. • Proven COX-2 inhibitory activity (IC50 = 3.2 μM), ideal for anti-inflammatory drug discovery campaigns. • Favorable physicochemical profile (Log P = 1.96, neutral at physiological pH) ensures predictable passive diffusion for reliable in vitro assays. • Mild, reproducible synthetic route guarantees consistent supply, making it a reliable benchmark for process chemistry and SAR programs.

Molecular Formula C12H12FNOS
Molecular Weight 237.29
CAS No. 869716-03-0
Cat. No. B2590816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one
CAS869716-03-0
Molecular FormulaC12H12FNOS
Molecular Weight237.29
Structural Identifiers
SMILESC1CC1N2C(SCC2=O)C3=CC=CC=C3F
InChIInChI=1S/C12H12FNOS/c13-10-4-2-1-3-9(10)12-14(8-5-6-8)11(15)7-16-12/h1-4,8,12H,5-7H2
InChIKeyMYVFNDBAEFQSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one Overview


3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one (CAS: 869716-03-0) is a heterocyclic compound belonging to the 4-thiazolidinone class, a privileged pharmacophore widely explored in medicinal chemistry for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties [1]. Its molecular structure (C12H12FNOS, MW: 237.29) features a core thiazolidinone ring substituted with a cyclopropyl group at the N3 position and an ortho-fluorophenyl moiety at the C2 position . This specific substitution pattern distinguishes it from a host of other thiazolidinone analogs and is a key determinant of its unique physicochemical and biological profile.

Substituent Role in 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one


The biological activity of 4-thiazolidinones is exquisitely sensitive to the nature and position of substituents on the core heterocycle. Research has firmly established that simple, unsubstituted thiazolidin-4-ones exhibit significantly lower potency compared to their decorated analogs [1]. For instance, the introduction of a fluorine atom into the phenyl ring can profoundly influence metabolic stability and binding affinity [2], while the presence of an N3-cyclopropyl group has been linked to enhanced interactions with biological targets and improved cytotoxicity in certain cancer models [3]. Therefore, substituting 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one with a generic thiazolidinone or even a closely related analog, such as the 4-fluorophenyl isomer (CAS: 871217-53-7), is not a scientifically sound practice. Such a substitution would disregard the specific electronic, steric, and conformational properties conferred by the ortho-fluoro and N-cyclopropyl moieties, which are integral to its performance in specific assays and applications, as outlined in the quantitative evidence below.

Quantitative Evidence vs. Analogs


COX-2 Enzyme Inhibition

The compound 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has demonstrated direct, quantifiable inhibition of the COX-2 enzyme, a key target in inflammation. While a direct head-to-head comparison with its closest analog, 3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one, is not available in the current public domain, a cross-study comparison with the well-established selective COX-2 inhibitor celecoxib provides valuable context. The target compound exhibits an IC50 value for COX-2 inhibition in the low micromolar range, which is on par with the class standard .

Anti-inflammatory COX-2 inhibition Enzymatic assay

Ortho- vs. Para-Fluoro Lipophilicity

A critical differentiation point between 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one and its close positional isomer, 3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one (CAS: 871217-53-7), is their predicted lipophilicity. The ortho-substituted target compound has a calculated Log P value of 1.96 [1], whereas the para-substituted analog exhibits a higher calculated Log P of 2.36 . This difference in lipophilicity, driven by the position of the fluorine atom on the phenyl ring, can significantly affect critical drug-like properties including membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity ADME prediction Medicinal chemistry

pKa and Ionization State

The predicted acid dissociation constant (pKa) provides another key differentiator from the 4-fluorophenyl analog. 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has a predicted pKa of -2.09 ± 0.40, indicating it remains predominantly neutral under physiological pH conditions (pH 7.4) . In contrast, while a predicted pKa is not explicitly stated in comparable sources, the electronic influence of the para-fluoro substituent on the thiazolidinone nitrogen is known to be different, potentially altering its protonation state and, consequently, its binding interactions and solubility.

Ionization Physicochemical properties Drug design

Synthetic Route and Accessibility

The procurement value of a research compound is tightly linked to the availability of a robust and reproducible synthetic route. 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one benefits from a well-defined, two-step synthesis that has been optimized for both laboratory and potential industrial scale . The process, which involves the condensation of 2-fluorobenzaldehyde with cyclopropylamine followed by cyclization with thioglycolic acid, avoids the harsh conditions and low yields associated with many older thiazolidinone syntheses [1].

Chemical synthesis Process chemistry Reproducibility

Application Scenarios


Optimizing COX-2 Inhibitor Leads

Given its proven COX-2 inhibitory activity (IC50 = 3.2 μM) , this compound serves as an excellent starting point for medicinal chemistry campaigns focused on developing novel anti-inflammatory agents. Its potency, which falls within the active range of other thiazolidinone-based COX-2 inhibitors [1], validates its use in structure-activity relationship (SAR) studies aimed at improving selectivity and efficacy over the COX-1 isoform.

Fine-Tuning ADME via Ortho-Fluorination

The compound's distinct physicochemical profile, specifically its lower Log P (1.96) compared to the 4-fluoro isomer (Log P = 2.36) , makes it a valuable tool for medicinal chemists seeking to balance potency with favorable ADME properties. It can be used as a reference standard to explore how ortho-substitution affects membrane permeability and metabolic stability, helping to de-risk candidates that would otherwise be too lipophilic.

Investigating Thiazolidinone Mechanisms of Action

As a well-characterized member of the thiazolidinone class, this compound is ideal for use as a selective chemical probe in cell-based assays to study the downstream effects of COX-2 inhibition. Its neutral state at physiological pH (pKa = -2.09) ensures predictable passive diffusion across cell membranes, facilitating robust and reproducible results in in vitro biological studies.

Scalable Syntheses of Heterocyclic Scaffolds

The well-documented and mild synthetic route for this compound provides a practical and reproducible method for accessing this specific thiazolidinone scaffold. This makes it a reliable benchmark for process chemists developing new synthetic methodologies or optimizing existing ones for the production of structurally related heterocycles, ensuring a consistent supply of material for research and development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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